molecular formula C9H13NO B13158569 3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile

3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile

Katalognummer: B13158569
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: KNBFSESSIGVXBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a cyclobutylmethyl group attached to an oxirane ring, with a nitrile group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethyl bromide with sodium cyanide to form cyclobutylmethyl cyanide. This intermediate is then subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired oxirane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the nitrile group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in nucleophilic addition reactions, further contributing to the compound’s reactivity. These interactions can affect cellular processes and pathways, making the compound useful for studying biochemical mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethylamine: Similar structure but lacks the oxirane ring and nitrile group.

    3-Methyloxirane-2-carbonitrile: Similar structure but lacks the cyclobutylmethyl group.

    Cyclobutylmethyl oxirane: Similar structure but lacks the nitrile group.

Uniqueness

3-(Cyclobutylmethyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the cyclobutylmethyl group and the oxirane ring with a nitrile group

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

3-(cyclobutylmethyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-9(8(6-10)11-9)5-7-3-2-4-7/h7-8H,2-5H2,1H3

InChI-Schlüssel

KNBFSESSIGVXBN-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(O1)C#N)CC2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.